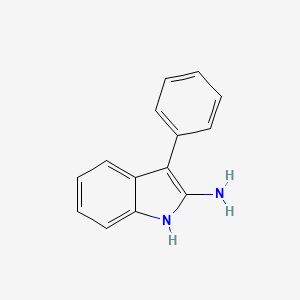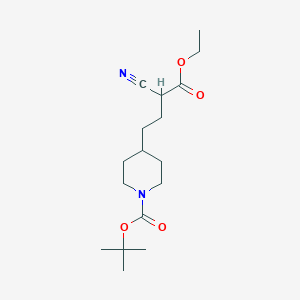![molecular formula C15H14N6O B8547615 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- CAS No. 135446-00-3](/img/structure/B8547615.png)
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1-propyl-1H-pyrazol-5-amine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-b)pyrimidin-5-one
- 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-c)pyrimidin-5-one
Uniqueness
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
135446-00-3 |
|---|---|
Molekularformel |
C15H14N6O |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
3-phenyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-2-8-20-13-11(16-9-17-13)14-19-18-12(21(14)15(20)22)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
PKWLRDDORJNIGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


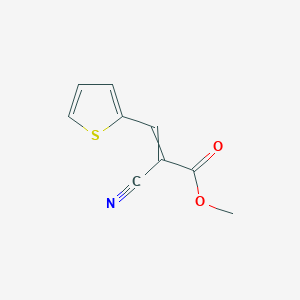
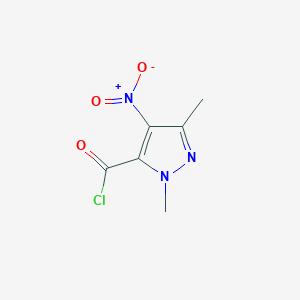
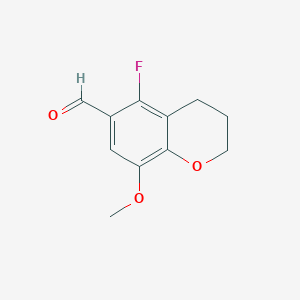
![[5-(3-Chloropropyl)-2-furyl]methanol](/img/structure/B8547552.png)
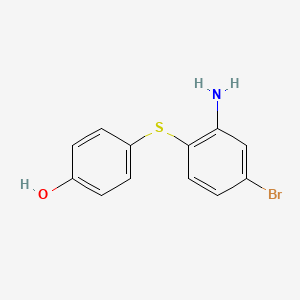
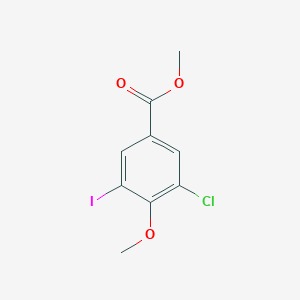
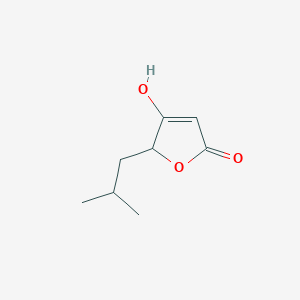
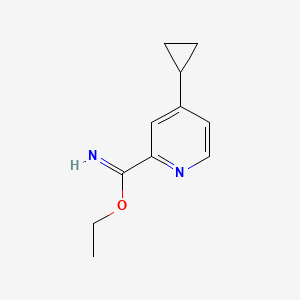
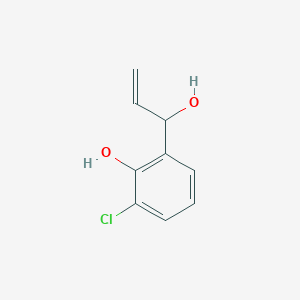
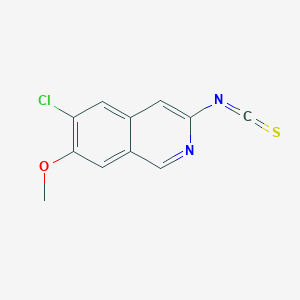
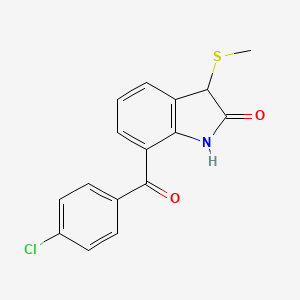
![Pyrido[4,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8547625.png)
